Nitrosoiminodiacetic acid

Nitrosamine impurity Carcinogenic potency Reference standard selection

Nitrosoiminodiacetic acid (NIDA, CAS 25081-31-6) is an N-nitrosamine derivative of iminodiacetic acid, structurally defined as 2,2'-(nitrosoazanediyl)diacetic acid. It is classified as a Pharmaceutical Analytical Impurity (PAI) by the United States Pharmacopeia (USP) and is primarily employed as a reference standard for the identification and quantification of nitrosamine impurities in pharmaceutical products.

Molecular Formula C4H6N2O5
Molecular Weight 162.1 g/mol
CAS No. 25081-31-6
Cat. No. B3050318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosoiminodiacetic acid
CAS25081-31-6
SynonymsN-nitrosoiminodiacetic acid
NIDA
Molecular FormulaC4H6N2O5
Molecular Weight162.1 g/mol
Structural Identifiers
SMILESC(C(=O)O)N(CC(=O)O)N=O
InChIInChI=1S/C4H6N2O5/c7-3(8)1-6(5-11)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)
InChIKeyXLYVHYXTFHZCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrosoiminodiacetic Acid (CAS 25081-31-6): Critical Selection Data for Nitrosamine Impurity Reference Standards


Nitrosoiminodiacetic acid (NIDA, CAS 25081-31-6) is an N-nitrosamine derivative of iminodiacetic acid, structurally defined as 2,2'-(nitrosoazanediyl)diacetic acid [1]. It is classified as a Pharmaceutical Analytical Impurity (PAI) by the United States Pharmacopeia (USP) and is primarily employed as a reference standard for the identification and quantification of nitrosamine impurities in pharmaceutical products . Unlike many small-molecule nitrosamines, NIDA is distinguished by a non-carcinogenic toxicological profile that has been independently verified in chronic animal bioassays [2].

Why Generic Nitrosamine Reference Substitution Fails for NIDA-Requiring Applications


Procurement decisions for nitrosamine impurity standards cannot assume interchangeability, because individual nitrosamines span a >100-million-fold range of carcinogenic potency [1]. NIDA occupies a distinct and rare position as a nitrosamine that has been shown to lack carcinogenic activity in standard rodent bioassays, in contrast to common analogs such as NDMA (rat harmonic-mean TD50 = 0.096 mg/kg/day) . Substituting a potent carcinogenic nitrosamine for NIDA in method development or quality control introduces unnecessary handling hazards, compromises laboratory safety protocols, and may invalidate regulatory filings that require the use of the specific impurity designated for the drug substance.

Quantitative Differentiation Evidence for Nitrosoiminodiacetic Acid (NIDA) vs. Alternative Nitrosamine Standards


Carcinogenicity Classification: NIDA vs. NDMA in Standardized Chronic Bioassays

The Carcinogenic Potency Database (CPDB) reports no positive carcinogenicity findings for NIDA in rats or mice across all sex-species groups, categorizing it as 'no positive' [1]. In contrast, the structurally related nitrosamine NDMA exhibits a harmonic-mean TD50 of 0.096 mg/kg/day in rats, making it a potent rodent carcinogen . This difference of qualitative classification—non-carcinogen vs. potent carcinogen—directly impacts laboratory safety and regulatory handling requirements.

Nitrosamine impurity Carcinogenic potency Reference standard selection

In Vivo Tumorigenesis: NIDA Demonstrates Statistically Significant Tumor Reduction Compared to Nitrosopiperidine

In a head-to-head chronic toxicity study in Swiss mice, NIDA administered at 2 g/L in drinking water for 26 weeks resulted in a statistically significant decrease in tumorigenesis compared to untreated controls and NTA-treated groups [1]. By contrast, the positive control nitrosopiperidine (NP) at 0.1 g/L produced a tenfold increase in lung adenomas per mouse relative to controls [1].

Nitrosamine carcinogenesis Lung adenoma Safety evaluation

Genotoxicity Profile: Absence of Mutagenic Activity in Bacterial Reverse Mutation Assays

NIDA was evaluated alongside its parent compound nitrilotriacetic acid (NTA) for in vitro mutagenicity in S. typhimurium and yeast assays. While NTA demonstrated concentration-dependent increases in mutagenicity in the presence of metabolic activation, NIDA did not induce a significant increase in revertant colonies at any concentration tested, remaining non-mutagenic [1].

Ames test Mutagenicity Genetic toxicology

Regulatory Acceptance: USP Pharmaceutical Analytical Impurity (PAI) Certification Ensures Traceability and Method Suitability

NIDA is manufactured and certified as a USP Pharmaceutical Analytical Impurity (PAI), ensuring consistent purity, stability, and characterization data (HPLC, LC-MS, NMR, FT-IR, potency) . This certification is essential for laboratories performing ANDA/NDA submissions, as it provides direct traceability to a recognized pharmacopeial standard. Generic nitrosamine research chemicals often lack this level of regulatory-grade documentation, risking method rejection during regulatory review [1].

Regulatory compliance Reference standard Analytical method validation

Best Application Scenarios for Nitrosoiminodiacetic Acid (NIDA) in Research and Industrial Settings


Pharmaceutical Impurity Method Validation for Glycine-Containing APIs

NIDA serves as the specific nitrosamine impurity standard for drug substances containing glycine or iminodiacetic acid moieties, where it is designated as N-Nitroso Glycine EP Impurity A. Its USP PAI certification ensures regulatory-grade characterization for ANDA/NDA submissions, as documented by Sigma-Aldrich .

Safety-Friendly Analytical Method Development for Nitrosamine Quantification

Due to its established non-carcinogenic profile—confirmed by the CPDB as 'no positive' in rodent bioassays [1]—NIDA is the preferred calibration standard in analytical laboratories that seek to minimize occupational exposure to potent nitrosamine carcinogens such as NDMA (TD50 = 0.096 mg/kg/day).

Negative Control in Nitrosamine Carcinogenicity Screening Assays

The JNCI study by Greenblatt & Lijinsky demonstrated that NIDA not only lacks carcinogenic activity but significantly reduces tumorigenesis in Swiss mice relative to untreated controls [2]. This unique property makes NIDA an ideal negative control compound for in vivo nitrosamine carcinogenicity studies.

Nitrosation Risk Marker in Drug Product Formulations Containing Secondary Amines

NIDA is formed by nitrosation of iminodiacetic acid under acidic conditions with nitrate/nitrite, as identified in mixed hazardous waste analysis [3]. Its detection serves as a specific marker for nitrosation pathways in drug products, guiding formulation strategies to mitigate nitrosamine formation.

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